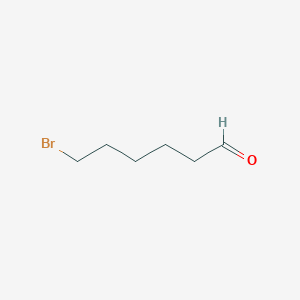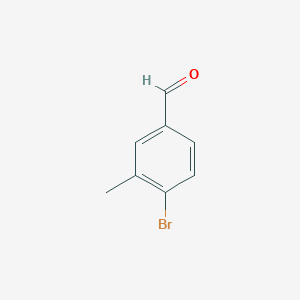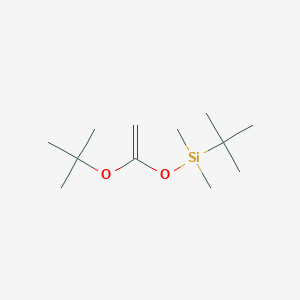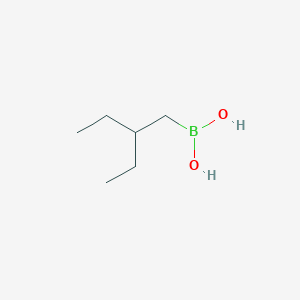
Boronic acid, (2-ethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . Boronic acids act as Lewis acids and are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The unique feature of boronic acids is their ability to form reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors .
Molecular Structure Analysis
Boronic acids have a general structure where R is a substituent, forming a compound containing a carbon–boron bond . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Chemical Reactions Analysis
Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including (2-ethylbutyl)boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids, including (2-ethylbutyl)boronic acid, are used in separation technologies . They can interact with certain molecules, allowing these molecules to be separated from others in a mixture.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, boronic acids are seen in approved drugs like vaborbactam or bortezomib .
Synthesis of Complex Boronic Acids
(2-ethylbutyl)boronic acid can be used in the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks . This synthesis is performed on a nanomole scale with high synthesis success rates .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This application is particularly important in the management of diabetes.
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds which include (2-ethylbutyl)boronic acid, are used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds.
Wirkmechanismus
Target of Action
(2-Ethylbutyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and certain neurotransmitters . The boronic acid forms five-membered boronate esters with diols, enabling it to interact with these targets .
Mode of Action
The interaction of (2-Ethylbutyl)boronic acid with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions . In the Suzuki–Miyaura (SM) cross-coupling reaction, for example, the boronic acid participates in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-Ethylbutyl)boronic acid are largely dependent on the specific targets of the compound. In the context of the SM cross-coupling reaction, the compound plays a crucial role in the formation of carbon-carbon bonds . Additionally, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign . They are also known for their slow release rate, which allows the active boronic acid to stay in low concentration, leading to favorable partitioning between cross-coupling and oxidative homo-coupling .
Result of Action
The molecular and cellular effects of (2-Ethylbutyl)boronic acid’s action are largely dependent on its specific targets and the nature of its interactions with these targets. In the context of the SM cross-coupling reaction, the compound facilitates the formation of carbon-carbon bonds, a crucial process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethylbutyl)boronic acid. For instance, the slow release rate of the active boronic acid, which is beneficial for the coupling of unstable substrates, is influenced by the reaction conditions . Furthermore, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions .
Zukünftige Richtungen
Boronic acids have been increasingly seen in approved drugs . The preparation of compounds with this chemical group is relatively simple and well known . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
2-ethylbutylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRRNCPGNQLJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456457 |
Source


|
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, (2-ethylbutyl)- | |
CAS RN |
140614-19-3 |
Source


|
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
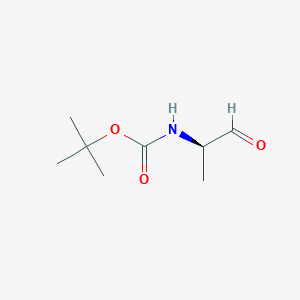

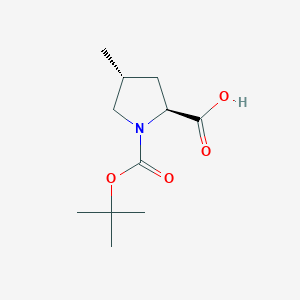
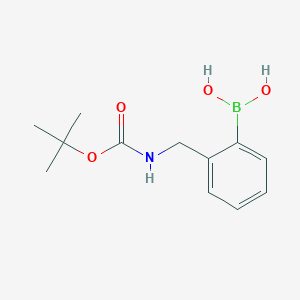
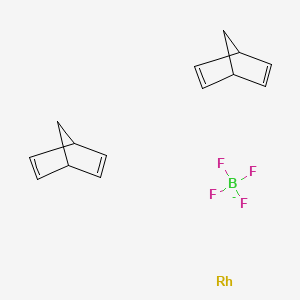
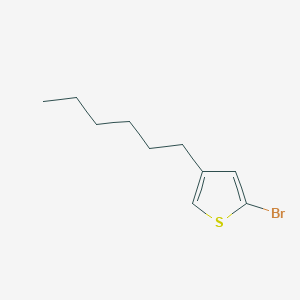
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
